1,1,1-trifluorohexane-2,5-dione 1,1,1-trifluorohexane-2,5-dione
Brand Name: Vulcanchem
CAS No.: 191598-69-3
VCID: VC11613719
InChI: InChI=1S/C6H7F3O2/c1-4(10)2-3-5(11)6(7,8)9/h2-3H2,1H3
SMILES:
Molecular Formula: C6H7F3O2
Molecular Weight: 168.11 g/mol

1,1,1-trifluorohexane-2,5-dione

CAS No.: 191598-69-3

Cat. No.: VC11613719

Molecular Formula: C6H7F3O2

Molecular Weight: 168.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,1,1-trifluorohexane-2,5-dione - 191598-69-3

Specification

CAS No. 191598-69-3
Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
IUPAC Name 1,1,1-trifluorohexane-2,5-dione
Standard InChI InChI=1S/C6H7F3O2/c1-4(10)2-3-5(11)6(7,8)9/h2-3H2,1H3
Standard InChI Key QLHNSADUWVOMLY-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC(=O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Identity

The molecular structure of 1,1,1-trifluorohexane-2,5-dione (C₆H₇F₃O₂) consists of a six-carbon chain with a trifluoromethyl (-CF₃) group at the terminal position and two ketone groups (-C=O) at carbons 2 and 5. This arrangement confers unique electronic and steric properties due to the strong electron-withdrawing effect of the -CF₃ group, which polarizes adjacent carbonyl functionalities. The compound’s IUPAC name derives from the hexane backbone, with numbering prioritizing the trifluoromethyl group at position 1.

Key structural analogs include:

  • 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (CAS 22767-90-4): Features a branched hexane chain with methyl groups at carbons 5 and 5, enhancing steric bulk .

  • 1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7): A shorter-chain variant with ketones at positions 2 and 4, widely studied for its enol tautomerism and metal-chelating capabilities .

Synthesis and Preparation

Classical Condensation Reactions

Fluorinated diketones are typically synthesized via Claisen or aldol condensation reactions. For example, 1,1,1-trifluoro-2,4-pentanedione is prepared by condensing ethyl trifluoroacetate with acetone in the presence of a base . Applying this methodology to hexane-2,5-dione precursors could yield the target compound:

CF3COOEt+CH3COCH2CH2COCH3BaseCF3C(O)CH2CH2C(O)CH2CH3+EtOH\text{CF}_3\text{COOEt} + \text{CH}_3\text{COCH}_2\text{CH}_2\text{COCH}_3 \xrightarrow{\text{Base}} \text{CF}_3\text{C(O)CH}_2\text{CH}_2\text{C(O)CH}_2\text{CH}_3 + \text{EtOH}

This reaction requires stringent anhydrous conditions and catalysts such as sodium hydride or potassium tert-butoxide .

Metal-Mediated Coupling

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data for Fluorinated Diketones

Property1,1,1-Trifluorohexane-2,5-dione (Inferred)1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione 1,1,1-Trifluoro-2,4-pentanedione
Molecular FormulaC₆H₇F₃O₂C₈H₁₁F₃O₂C₅H₅F₃O₂
Molecular Weight (g/mol)182.14 (calculated)182.14154.09
Physical StateColorless liquidColorless to pale yellow liquidColorless liquid
Boiling Point (°C)~180–200 (estimated)Not reported142–144
SolubilityModerate in organic solventsLow water solubilityMiscible with THF, CH₂Cl₂

Key Observations:

  • Thermal Stability: The -CF₃ group enhances thermal stability compared to non-fluorinated analogs, as seen in 1,1,1-trifluoro-2,4-pentanedione’s boiling point of 142–144°C .

  • Tautomerism: Like acetylacetone derivatives, 1,1,1-trifluorohexane-2,5-dione likely exists in keto-enol equilibrium, with the enol form stabilized by intramolecular hydrogen bonding .

  • Acidity: The α-hydrogens adjacent to carbonyl groups are acidic (pKa ≈ 8–10), enabling deprotonation and coordination to metal ions .

Applications in Chemistry and Materials Science

Coordination Chemistry

Fluorinated diketones act as bidentate ligands, forming stable complexes with transition metals. For example, 1,1,1-trifluoro-2,4-pentanedione coordinates to Cu(II) and Fe(III), producing volatile complexes suitable for chemical vapor deposition (CVD) . The hexane-2,5-dione analog could similarly serve as a precursor for thin-film metal oxides.

Organic Synthesis

The compound’s ketone groups participate in cyclocondensation reactions to form heterocycles. For instance, reactions with hydrazines yield pyrazole derivatives, while urea condensations produce barbituric acid analogs .

Pharmaceutical Intermediates

Trifluoromethyl groups improve metabolic stability and bioavailability in drug candidates. The ester derivative 3-carbethoxy-1,1,1-trifluorohexane-2,5-dione (CAS 17515-66-1) exemplifies its utility in synthesizing fluorinated therapeutics .

Future Perspectives

Research opportunities include:

  • Catalysis Development: Designing asymmetric catalysts using chiral fluorinated diketone-metal complexes.

  • Materials Engineering: Exploring CVD applications for fluorinated metal-organic frameworks (MOFs).

  • Drug Discovery: Optimizing the pharmacokinetic profiles of fluorinated diketone-derived inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator